molecular formula C10H15N5O2 B5717499 8-METHYL-2-(MORPHOLIN-4-YL)-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZIN-4-ONE

8-METHYL-2-(MORPHOLIN-4-YL)-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZIN-4-ONE

Cat. No.: B5717499
M. Wt: 237.26 g/mol
InChI Key: BNECSXUPBHEFGZ-UHFFFAOYSA-N
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Description

8-METHYL-2-(MORPHOLIN-4-YL)-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that features a morpholine ring fused to an imidazo[1,2-a][1,3,5]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-2-(MORPHOLIN-4-YL)-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZIN-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a morpholine derivative with a suitable triazine precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-METHYL-2-(MORPHOLIN-4-YL)-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

8-METHYL-2-(MORPHOLIN-4-YL)-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-METHYL-2-(MORPHOLIN-4-YL)-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 8-position and the morpholine ring fused to the imidazo[1,2-a][1,3,5]triazine core makes 8-METHYL-2-(MORPHOLIN-4-YL)-4H,6H,7H,8H-IMIDAZO[1,2-A][1,3,5]TRIAZIN-4-ONE unique. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

8-methyl-2-morpholin-4-yl-6,7-dihydroimidazo[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c1-13-2-3-15-9(13)11-8(12-10(15)16)14-4-6-17-7-5-14/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNECSXUPBHEFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C1=NC(=NC2=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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